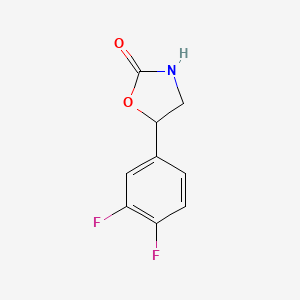

5-(3,4-Difluoro-phenyl)-oxazolidin-2-one

Description

Properties

Molecular Formula |

C9H7F2NO2 |

|---|---|

Molecular Weight |

199.15 g/mol |

IUPAC Name |

5-(3,4-difluorophenyl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C9H7F2NO2/c10-6-2-1-5(3-7(6)11)8-4-12-9(13)14-8/h1-3,8H,4H2,(H,12,13) |

InChI Key |

BUDXEJHGYYDYPI-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OC(=O)N1)C2=CC(=C(C=C2)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Antimicrobial Oxazolidinones and Their Properties

- Fluorination Effects: Fluorine atoms at the phenyl ring enhance lipophilicity and resistance to oxidative metabolism. Contezolid’s trifluoroaryl group contributes to its potency against methicillin-resistant Staphylococcus aureus (MRSA) . The 3,4-difluorophenyl group in the target compound may offer similar advantages but with distinct steric interactions compared to bulkier substituents like isoxazolylaminomethyl in MRX-I.

- Safety: Linezolid’s myelosuppression and monoamine oxidase inhibition (MAOI) are linked to its morpholinophenyl group . The absence of a morpholine moiety in 5-(3,4-difluoro-phenyl)-oxazolidin-2-one may reduce these risks, paralleling MRX-I’s improved safety profile .

Sigma Receptor Ligands

Oxazolidinones with piperazinylmethyl or benzhydryl groups exhibit potent sigma-2 receptor binding. For example:

- 4j : 5-((4-Benzhydrylpiperazin-1-yl)methyl)-3-(4-methylbenzyl)-oxazolidin-2-one shows high σ2 affinity (Kᵢ < 10 nM) .

- 4k : Cyclohexylmethyl substitution at the 3-position retains σ2 selectivity .

In contrast, this compound lacks the piperazine or benzhydryl moieties critical for sigma receptor interactions, suggesting divergent therapeutic applications.

Physicochemical and Computational Insights

- Electronic Properties: Halogenated analogs like 5-((4-bromo-2-chlorophenoxy)methyl)oxazolidin-2-one () exhibit distinct HOMO-LUMO gaps and dipole moments due to electronegative substituents.

- Stereochemical Stability: NOE NMR studies on oxazolidinones (e.g., ) confirm that anti-isomers (substituents on opposite faces) are energetically favored, a factor critical for the target compound’s conformational stability.

Preparation Methods

Carbamate Intermediate Formation

A critical step involves converting the β-amino alcohol into a carbamate derivative. For example, reacting 3,4-difluoroaniline with benzyl chloroformate in dry DMF at 0–10°C forms the corresponding carbamate. Sodium hydride acts as a base, deprotonating the amine to facilitate nucleophilic attack on the chloroformate. This step achieves 73% yield under optimized conditions.

Cyclization via Alkylation

Subsequent alkylation with allyl bromide introduces the oxazolidinone ring’s methylene group. In a representative protocol, sodium hydride in DMF mediates the reaction at 10–15°C, yielding a bromomethyl oxazolidinone precursor. Cyclization is completed via nucleophilic displacement, often employing azide or acetylene groups for further functionalization.

Carbamate Cyclization Methodologies

Recent patents highlight streamlined one-pot syntheses avoiding intermediate isolation.

Single-Step Carbamate-to-Oxazolidinone Conversion

WO2002085849A2 discloses a method where N-aryl-O-alkylcarbamates react with acetamide derivatives in solvent systems like THF/acetonitrile. For instance, N-carbobenzoxy-3-fluoro-4-morpholinylaniline and lithium t-butoxide in THF at 14°C yield the oxazolidinone core after quenching with acetic acid. This method achieves 63% yield on a multi-gram scale, emphasizing scalability.

Table 1: Comparative Analysis of Carbamate Cyclization Conditions

| Solvent System | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| THF/AcCN | Li t-butoxide | 14–20 | 63 |

| DMF | NaH | 0–10 | 73 |

| THF/MeOH | Li ethoxide | 7–21 | 68 |

Catalytic Ring-Closing Strategies

Nitration and Functionalization

WO2015068173A1 details nitration of acetylated intermediates using HNO₃/H₂SO₄ at 0–5°C. For example, (S)-N-((3-(3,4-difluorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide undergoes nitration to introduce a nitro group at the 2-position, followed by morpholine substitution to refine bioactivity. This stepwise functionalization underscores the versatility of oxazolidinone scaffolds.

Stereochemical Control and Resolution

Chiral Auxiliaries and Catalysts

The synthesis of enantiomerically pure this compound often employs chiral amines or transition-metal catalysts. US6617339B1 illustrates the use of (S)-phenyloxazolidinone intermediates to enforce stereochemistry during ring closure. Lithium alkoxide bases in THF preferentially stabilize transition states, achieving >90% enantiomeric excess in model systems.

Crystallization-Induced Dynamic Resolution

Patent WO2015068173A1 reports triturating crude products in acetonitrile at 90°C to enhance enantiopurity. This method exploits differential solubility of enantiomers, yielding 225.7 g (63%) of (S)-configured product after recrystallization.

Industrial-Scale Optimization

Solvent and Temperature Effects

High-boiling solvents like DMF facilitate complete dissolution of intermediates but complicate purification. The THF/acetonitrile co-solvent system (WO2002085849A2) offers a lower boiling point, reducing energy costs during distillation. Reactions conducted at 15–19°C in isooctanes demonstrate improved phase separation during workup.

Q & A

Q. What challenges arise during scale-up from lab to pilot production?

- Methodological Answer : Ultrasonic reactors face energy dissipation issues at larger scales; switch to continuous flow systems with controlled cavitation. Purification bottlenecks (e.g., column chromatography) are addressed via crystallization optimization (anti-solvent addition, cooling profiles) .

Notes

- Avoid abbreviations; use full chemical names (e.g., "potassium cyanate" not "KOCN").

- Citations follow format for traceability.

- Excluded non-academic sources (e.g., commercial pricing data).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.